molecular formula C9H5ClN2 B12067601 MALONONITRILE, (m-CHLOROPHENYL)- CAS No. 99726-59-7

MALONONITRILE, (m-CHLOROPHENYL)-

Cat. No.: B12067601
CAS No.: 99726-59-7
M. Wt: 176.60 g/mol
InChI Key: JJHRSCACPOITCE-UHFFFAOYSA-N
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Description

Malononitrile, (m-chlorophenyl)-: is an organic compound with the molecular formula C10H5ClN2. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a meta-chlorophenyl group. This compound is known for its use in various chemical reactions and applications, particularly in the synthesis of heterocyclic compounds and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of malononitrile, (m-chlorophenyl)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing malononitrile with m-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: An eco-friendly industrial method for producing malononitrile, (m-chlorophenyl)- involves preparing a suspension of malononitrile in water, followed by the addition of a catalyst like piperidine. The mixture is then condensed with m-chlorobenzaldehyde under controlled temperature conditions. The product is filtered and dried under vacuum .

Chemical Reactions Analysis

Types of Reactions: Malononitrile, (m-chlorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bases: Piperidine, pyridine, sodium hydride.

    Solvents: Ethanol, methanol, water.

    Catalysts: Piperidine, pyridine

Major Products Formed:

Mechanism of Action

The mechanism of action of malononitrile, (m-chlorophenyl)- involves its ability to act as an alkylating agent. It interacts with various cellular components, including glutathione, sulfur-containing enzymes, proteins, and nucleic acids. This interaction leads to the formation of covalent bonds with these molecules, resulting in their inactivation or modification .

Comparison with Similar Compounds

Uniqueness: Malononitrile, (m-chlorophenyl)- is unique due to the presence of the m-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other malononitrile derivatives. This makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

CAS No.

99726-59-7

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

2-(3-chlorophenyl)propanedinitrile

InChI

InChI=1S/C9H5ClN2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8H

InChI Key

JJHRSCACPOITCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)C#N

Origin of Product

United States

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